An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromoanthraquinone
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties and reactivity of 2-Bromoanthraquinone, an important organic compound utilized as a versatile intermediate in the synthesis of dyes, pigments, and biologically active molecules.
Core Chemical and Physical Properties
2-Bromoanthraquinone is an organic compound featuring an anthraquinone scaffold with a bromine atom substituted at the 2-position.[1] It typically appears as a yellow to brown crystalline powder.[2][3] Its structural and physical characteristics are foundational to its chemical behavior and applications.
Table 1: Physical and Chemical Properties of 2-Bromoanthraquinone
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₇BrO₂ | [1][4] |
| Molecular Weight | 287.11 g/mol | [2][4][5] |
| CAS Number | 572-83-8 | [1][4][5] |
| Appearance | Light yellow to brown/dark green crystalline powder/chunks | [1][2][3] |
| Melting Point | 205°C to 211°C | [3] |
| Boiling Point | 443.4 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.638 g/cm³ (Predicted) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and acetone. | [1] |
| IUPAC Name | 2-bromoanthracene-9,10-dione | [5] |
| InChI Key | VTSDGYDTWADUJQ-UHFFFAOYSA-N | [3][5] |
| SMILES | BrC1=CC=C2C(=O)C3=CC=CC=C3C(=O)C2=C1 | [3] |
Spectroscopic Data
The structural features of 2-Bromoanthraquinone can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2-Bromoanthraquinone
| Technique | Key Features | Source(s) |
| ¹H-NMR | (300 MHz, CDCl₃, ppm): δ 8.42 (d, 1H), 8.32-8.28 (m, 2H), 8.18-8.15 (d, 1H), 7.94-7.90 (dd, 1H), 7.84-7.81 (q, 2H) | [6] |
| ¹³C-NMR | Data available in spectral databases. | [5] |
| Infrared (IR) | Conforms to structure. Key absorptions include C=O stretching for the quinone group (~1670 cm⁻¹) and C-Br stretching. | [3] |
| Mass Spectrometry | Monoisotopic Mass: 285.96294 Da | [5] |
The infrared spectrum of an anthraquinone derivative is characterized by a strong carbonyl (C=O) stretching vibration band.[7] For saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[7][8] The presence of the aromatic system in anthraquinone will influence this position. The C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹.[9]
Chemical Reactivity and Mechanisms
The reactivity of 2-Bromoanthraquinone is primarily dictated by the electron-deficient anthraquinone core and the presence of the bromine atom, which serves as an excellent leaving group.[10]
Synthesis and Formation
2-Bromoanthraquinone can be synthesized through the Friedel-Crafts acylation of bromobenzene with phthalic anhydride, followed by cyclization.[2][11][12] The intermediate, 2-(4-bromobenzoyl)benzoic acid, is formed and then cyclized using concentrated sulfuric acid.[2][11]
Caption: Synthesis workflow for 2-Bromoanthraquinone.
Cross-Coupling Reactions
The bromine atom at the 2-position is an excellent leaving group, making the compound highly suitable for various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.[10] This reactivity is crucial for extending the conjugated system of the anthraquinone core, enabling the synthesis of complex molecules for applications in materials science, such as organic electronics and specialized dyes.[10][13]
Photocatalytic Activity
2-Bromoanthraquinone is recognized as a highly efficient photocatalyst, capable of performing various redox reactions.[14] It can effectively oxidize secondary aromatic alcohols to their corresponding ketones with high yields (e.g., >96% for the oxidation of 1-phenylethanol to acetophenone).[14]
The mechanism involves the photoexcitation of 2-Bromoanthraquinone, followed by intersystem crossing to form a triplet state. This excited triplet molecule then abstracts a hydrogen atom from the alcohol, initiating the oxidation process.[14] The presence of the heavy bromine atom increases the efficiency of this intersystem crossing, enhancing its photocatalytic reactivity compared to unsubstituted anthraquinone.[14]
Caption: Photocatalytic cycle of 2-Bromoanthraquinone.
Precursor for Dyes and Biologically Active Compounds
Anthraquinone derivatives are pivotal in the textile industry and medicine. 2-Bromoanthraquinone serves as a key intermediate. For instance, it is a precursor to compounds like bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is extensively used to synthesize a wide range of acid and reactive dyes by replacing the bromine atom with various amino residues.
Caption: Core reactivity pathways of 2-Bromoanthraquinone.
Experimental Protocols
Synthesis of 2-Bromoanthraquinone
This protocol is based on the Friedel-Crafts acylation method.[2][12]
Materials:
-
Phthalic anhydride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated sulfuric acid (98%)
-
Toluene
-
Activated carbon
-
Crushed ice, 10% NaOH solution, Hydrochloric acid
Procedure:
Step 1: Preparation of 2-(4-bromobenzoyl)benzoic acid
-
In a suitable reaction vessel, combine bromobenzene and anhydrous aluminum chloride. A typical mass ratio is approximately 29 parts bromobenzene to 12 parts AlCl₃.[12]
-
While stirring, slowly add phthalic anhydride (approx. 5 parts by mass).[12]
-
Maintain the reaction temperature between 40-50°C and continue stirring for 2-3 hours.[2][12]
-
Purification of Intermediate: Cool the reaction mixture and pour it into crushed ice.[2] Filter the resulting precipitate and wash the solid with water until neutral.
-
Dissolve the solid in a 10% NaOH solution. Adjust the pH to 1.0-2.0 with hydrochloric acid to precipitate the purified 2-(4-bromobenzoyl)benzoic acid.[2]
-
Filter the white solid, wash with water until neutral, and dry. The purity should be approximately 97-98%.[2]
Step 2: Cyclization to 2-Bromoanthraquinone
-
Dissolve the dried 2-(4-bromobenzoyl)benzoic acid in 98% concentrated sulfuric acid.[2][11]
-
While stirring, gradually heat the mixture to 145-170°C.[11][12] Hold at this temperature for 10-20 minutes.[2]
-
Cool the reaction mixture to below 80°C and slowly pour it into crushed ice with vigorous stirring.[11]
-
Filter the crude 2-Bromoanthraquinone precipitate and wash thoroughly with water.[2]
Step 3: Final Purification
-
Recrystallize the crude product using toluene as the solvent.[2]
-
Decolorize the solution with activated carbon.
-
Filter the hot solution and allow it to cool, inducing crystallization.
-
Collect the crystals by filtration and dry to obtain pure 2-Bromoanthraquinone. The expected yield is 80-90% with a purity of >98.5%.[2]
Synthesis of 2,6-Dibromoanthraquinone (Illustrative Reactivity)
This protocol demonstrates the synthesis from 2,6-diaminoanthraquinone, highlighting a different synthetic pathway for related compounds.[10][15]
Materials:
-
2,6-diaminoanthraquinone
-
tert-Butyl nitrite
-
Copper (II) bromide (CuBr₂)
-
Acetonitrile
-
2N Hydrochloric acid
Procedure:
-
In a reaction flask, dissolve tert-butyl nitrite and copper (II) bromide in acetonitrile.[15]
-
Heat the reaction system to 65°C.
-
Slowly add 2,6-diaminoanthraquinone to the heated solution.[15]
-
After the addition is complete and nitrogen gas evolution ceases, cool the mixture to room temperature.[15]
-
Add 2N aqueous hydrochloric acid to the reaction mixture and stir until a solid precipitates.[15]
-
Collect the solid product by filtration. Wash sequentially with water, methanol, and acetone.[15]
-
Dry the product to yield 2,6-dibromoanthraquinone.[15]
Applications
The unique chemical properties of 2-Bromoanthraquinone make it a valuable precursor in several fields:
-
Dye Manufacturing: It is a key intermediate in producing a variety of pigments and colorants, particularly acid and reactive dyes for textiles.[1][16]
-
Drug Development: The anthraquinone scaffold is present in several natural and synthetic compounds with biological activity. 2-Bromoanthraquinone serves as a starting material for synthesizing complex molecules and potential therapeutic agents.[16][17]
-
Materials Science: Its ability to undergo cross-coupling reactions makes it a building block for novel conjugated organic polymers and small molecules used in organic electronics, OLEDs, and photocatalysis.[13][14]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromoanthraquinone presents the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautions: Standard safety precautions should be taken when handling this compound. This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to minimize exposure.[1] Work should be conducted in a well-ventilated area or a fume hood.
References
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- 14. 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec -aromatic alcohols: experimental and DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06414A [pubs.rsc.org]
- 15. 2,6-Dibromoanthraquinone CAS#: 633-70-5 [chemicalbook.com]
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